

# L-368,899: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]

### An In-depth Technical Guide to the Core

This technical guide provides a comprehensive overview of **L-368,899**, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially investigated for its potential in managing preterm labor, **L-368,899** has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[7][8] This document details its mechanism of action, pharmacological properties, and key experimental data.

#### **Mechanism of Action**

**L-368,899** functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Blockade of OTR activation by **L-368,899** inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[7]

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Oxytocin receptor signaling and inhibition by L-368,899.

# Pharmacological Properties Binding Affinity and Selectivity

**L-368,899** exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2).

| Receptor Binding Data               |                  |
|-------------------------------------|------------------|
| Parameter                           | Value            |
| IC <sub>50</sub> (rat uterus OTR)   | 8.9 nM[2][4][5]  |
| IC <sub>50</sub> (human uterus OTR) | 26 nM[2][4][5]   |
| IC <sub>50</sub> (human liver V1a)  | 510 nM[4]        |
| IC <sub>50</sub> (human kidney V2)  | 960 nM[4]        |
| IC <sub>50</sub> (rat liver V1a)    | 890 nM[4]        |
| IC <sub>50</sub> (rat kidney V2)    | 2400 nM[4]       |
| Selectivity (vs. V1a)               | > 40-fold        |
| Selectivity (vs. V2)                | > 40-fold        |
| Binding Affinity (coyote OTR)       | 12 nM[9][10][11] |



#### **Pharmacokinetics**

**L-368,899** demonstrates similar pharmacokinetic profiles in rats and dogs.[12] It is orally bioavailable and can cross the blood-brain barrier.[1][2]

| Pharmacokinetic Parameters      | Rat                                    | Dog                    |
|---------------------------------|----------------------------------------|------------------------|
| t <sub>1/2</sub> (IV)           | ~2 hr[4][12]                           | ~2 hr[4][12]           |
| Plasma Clearance (IV)           | 23-36 ml/min/kg[4][12]                 | 23-36 ml/min/kg[4][12] |
| Vdss (IV)                       | 2.0-2.6 L/kg[4][12]                    | 3.4-4.9 L/kg[4][12]    |
| Oral Bioavailability (5 mg/kg)  | 14% (female), 18% (male)[4]<br>[5][12] | 17% (female)[12]       |
| Oral Bioavailability (25 mg/kg) | 17% (female), 41% (male)[4]<br>[12]    | -                      |
| Oral Bioavailability (33 mg/kg) | -                                      | 41% (female)[12]       |

- Absorption: Rapidly absorbed after oral administration, with mean Cmax achieved at <1 hour at low doses and between 1 and 4 hours at higher doses.[12]
- Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[12] Gender and dose-dependent pharmacokinetics in rats are attributed to differences in and saturation of hepatic metabolism.[12]
- Elimination: The primary route of elimination is via the feces, containing over 70% of the radioactive dose within 48 hours, mainly as metabolites.[12]

# **Experimental Protocols**In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo potency of **L-368,899** in antagonizing oxytocin-induced uterine contractions.

Methodology:



- Animal Model: Anesthetized, proestrus-like rats.
- Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to monitor intrauterine pressure.
- Baseline Measurement: Record baseline uterine activity.
- Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., intravenous infusion).
- Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
- Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD<sub>50</sub>) is calculated. In vivo, L-368,899 shows a dose-related antagonism of oxytocin-stimulated uterine contractions with an AD<sub>50</sub> value of 0.35 mg/kg when infused intravenously.[2]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo uterine contraction assay.

## **Applications in Research**

**L-368,899** is a critical tool for investigating the centrally mediated roles of oxytocin, including social behavior and pair bonding.[1] Studies in primates have shown that **L-368,899** can reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the



importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]

### **Clinical Significance**

**L-368,899** was the first orally active oxytocin antagonist to enter clinical trials for the potential management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in postpartum women.[8][13] However, further clinical development was not pursued due to suboptimal oral bioavailability and pharmacokinetics in primates.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. L-368,899 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-368,899: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124111#l-368-899-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com